molecular formula C10H8BrN3O2 B1472344 4-bromo-1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid CAS No. 1535396-03-2

4-bromo-1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1472344
CAS No.: 1535396-03-2
M. Wt: 282.09 g/mol
InChI Key: JEXVTHLRRASPCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a brominated pyrazole derivative featuring a pyridin-4-yl substituent at position 3, a methyl group at position 1, and a carboxylic acid moiety at position 5. Its structure combines aromatic and heterocyclic elements, making it a versatile intermediate in medicinal and agrochemical research.

Properties

IUPAC Name

4-bromo-2-methyl-5-pyridin-4-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2/c1-14-9(10(15)16)7(11)8(13-14)6-2-4-12-5-3-6/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXVTHLRRASPCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=NC=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. The pyrazole scaffold is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C11H10BrN3O2C_{11}H_{10}BrN_{3}O_{2}, with a molecular weight of approximately 296.12 g/mol. It features a bromine atom at the 4-position and a pyridine ring at the 3-position of the pyrazole structure.

Anticancer Activity

Recent studies have demonstrated that compounds containing the pyrazole structure exhibit significant anticancer properties. For instance:

  • In vitro Studies : Various derivatives of pyrazoles have shown inhibition against several cancer cell lines, including lung (A549), breast (MDA-MB-231), and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • In vivo Studies : Animal models treated with pyrazole derivatives have reported reduced tumor growth and improved survival rates, indicating the potential for these compounds as therapeutic agents against malignancies.

The anticancer effects of this compound are thought to involve:

  • Inhibition of Kinases : Many pyrazole derivatives act as kinase inhibitors, disrupting signaling pathways that promote cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may lead to increased ROS levels in cancer cells, triggering oxidative stress and subsequent apoptosis.

Case Studies

StudyFindings
The synthesis and evaluation of multiple pyrazole derivatives showed significant antiproliferative activity against various cancer cell lines.
A study highlighted the efficacy of pyrazole-based compounds in inhibiting tumor growth in xenograft models, demonstrating their therapeutic potential.
Molecular modeling studies indicated strong binding affinity to target proteins involved in cancer progression.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 4-bromo-1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid exhibit significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent in pharmaceuticals.

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies showed that it inhibits the proliferation of cancer cells by inducing apoptosis. The mechanism involves the modulation of specific signaling pathways associated with cell survival and death .

Case Study: Synthesis and Biological Evaluation

A notable study synthesized this compound and evaluated its biological activity against cancer cell lines. The results indicated a dose-dependent response, with IC50 values suggesting effective inhibition at low concentrations .

Pesticidal Activity

The compound's structure allows it to interact with biological systems in plants and pests, making it a candidate for developing new pesticides. Preliminary studies have shown that it can effectively control certain pests while being less harmful to beneficial insects .

Herbicidal Properties

In addition to its pesticidal activity, research has indicated potential herbicidal effects. Field trials demonstrated that formulations containing this compound significantly reduced weed populations without adversely affecting crop yield .

Polymer Chemistry

In material science, this compound has been explored as a building block for synthesizing novel polymers. Its ability to form stable bonds with various monomers allows for the creation of materials with enhanced thermal and mechanical properties .

Case Study: Development of Conductive Polymers

A recent study focused on incorporating this compound into conductive polymer matrices. The resulting materials exhibited improved electrical conductivity and thermal stability, making them suitable for applications in electronics and energy storage devices .

Comparison with Similar Compounds

Substituent Variations at Position 3

The pyridin-4-yl group distinguishes this compound from analogs with alternative substituents:

Compound Name Substituent at Position 3 Key Properties/Applications Reference
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Trifluoromethyl Enhanced lipophilicity; used in antiviral research
4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid Ethyl Lower polarity; molecular weight = 233.06 g/mol
4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid None (unsubstituted) Simpler structure; CAS 84547-84-2

Key Insights :

  • Trifluoromethyl analogs exhibit higher lipophilicity, favoring membrane permeability in drug design .

Halogen Substitution at Position 4

Bromine’s role compared to chlorine or fluorine:

Compound Type Halogen Impact on Properties Example Application
Bromo derivatives Br Larger atomic radius; enhanced electrophilicity Agrochemical intermediates
Chloro derivatives Cl Smaller size; lower steric hindrance Antimicrobial agents

Key Insights :

  • Bromine’s larger size may improve binding to hydrophobic pockets in enzyme targets compared to chlorine .
  • Chloro derivatives (e.g., 4-chlorophenyl analogs) are often prioritized for cost-effective synthesis but may lack bromine’s bioactivity .

Functional Group Modifications

The carboxylic acid at position 5 enables further derivatization:

Compound Functional Group at Position 5 Reactivity/Applications
4-Bromo-3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carbonitrile Nitrile + hydroxymethyl Versatile intermediate for cyclization
3-(4-Bromophenyl)-1-carbamothioylhydrazinyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid Thiosemicarbazide Anticancer potential via metal chelation

Key Insights :

  • Carboxylic acid groups are frequently exploited for amide coupling, as seen in the synthesis of sulfonamide-based inhibitors .
  • Nitrile or thiosemicarbazide modifications expand utility in metal coordination or fragment-based drug discovery .

Preparation Methods

Pyrazole Core Construction with Pyridin-4-yl Substitution

The pyrazole ring bearing a pyridin-4-yl substituent is typically synthesized via condensation reactions involving hydrazine derivatives and β-ketoesters or related precursors. The pyridin-4-yl group is introduced by using 4-pyridyl hydrazine or corresponding substituted pyridine precursors.

  • Key reagents: 4-pyridyl hydrazine, β-ketoesters
  • Conditions: Reflux in ethanol or other suitable solvents, sometimes under acidic or basic catalysis
  • Outcome: Formation of 3-(pyridin-4-yl)-1H-pyrazole intermediates

Bromination at the 4-Position of Pyrazole

Selective bromination is achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to introduce bromine at the 4-position of the pyrazole ring.

  • Typical reagents: N-bromosuccinimide or bromine
  • Solvents: Acetonitrile, dichloromethane
  • Temperature: 0–25°C to avoid over-bromination
  • Notes: The reaction is monitored to ensure mono-bromination and avoid polybrominated byproducts

N-Methylation of the Pyrazole

The N-1 methyl group is introduced by alkylation using methyl iodide or methyl sulfate in the presence of a base such as potassium carbonate or sodium hydride.

  • Reagents: Methyl iodide, potassium carbonate
  • Solvent: DMF or acetone
  • Temperature: Room temperature to reflux
  • Result: Formation of 1-methyl-pyrazole derivatives with high selectivity

Carboxylation at the 5-Position

The carboxylic acid group at the 5-position is introduced either by hydrolysis of ester precursors or direct carboxylation reactions.

  • Method 1: Hydrolysis of ethyl or methyl esters under acidic or basic conditions
  • Method 2: Oxidation of dihydropyrazole intermediates using oxidizing agents such as potassium persulfate in acetonitrile with sulfuric acid catalyst (yielding 75–80%)
  • Conditions: Stirring at reflux or room temperature depending on the method

Representative Preparation Scheme and Data

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Pyrazole ring formation 4-pyridyl hydrazine + β-ketoester, reflux EtOH 80-90 Formation of 3-(pyridin-4-yl)-1H-pyrazole
2 Bromination NBS, acetonitrile, 0–25°C 70-85 Selective 4-bromo substitution
3 N-Methylation Methyl iodide, K2CO3, DMF, RT to reflux 85-95 High selectivity for N-1 methylation
4 Carboxylation Oxidation with K2S2O8, H2SO4 catalyst, MeCN 75-80 Conversion of dihydropyrazole ester to acid

Research Findings and Optimization Notes

  • The oxidation step using potassium persulfate as an oxidizing agent in acetonitrile with sulfuric acid catalyst is critical for achieving high yields of the carboxylic acid product from the corresponding dihydropyrazole ester intermediate.
  • The amount of oxidizing agent is optimized in the range of 1.3 to 1.7 equivalents relative to the substrate to maximize yield and minimize side reactions.
  • Bromination requires careful temperature control to avoid polybromination and degradation of the pyrazole ring.
  • N-methylation is best performed under mild basic conditions to prevent overalkylation or ring opening.
  • Purification steps typically involve filtration, washing, and recrystallization to isolate the pure acid form.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 4-bromo-1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid, and how can they be addressed methodologically?

  • Answer : The bromine atom at the 4-position and the pyridinyl group at the 3-position introduce steric and electronic challenges during synthesis. Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for introducing pyridinyl groups via boronic acid intermediates . For bromine retention, low-temperature halogenation or protecting-group strategies (e.g., esterification of the carboxylic acid) are recommended to avoid unwanted substitution .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar pyrazole derivatives?

  • Answer :

  • ¹H NMR : The pyridinyl protons (δ 8.5–9.0 ppm) and the methyl group (singlet, δ 2.5–3.0 ppm) are diagnostic. The carboxylic acid proton (if free) appears as a broad peak at δ 10–13 ppm .
  • IR : A strong C=O stretch (~1700 cm⁻¹) confirms the carboxylic acid group, while the pyridinyl C=N stretch appears at ~1600 cm⁻¹ .
  • HRMS : Molecular ion peaks at m/z ~295–300 (exact mass depends on isotopic Br pattern) .

Q. What solvent systems are optimal for recrystallizing this compound to ensure purity?

  • Answer : Mixed polar solvents (e.g., ethanol/water or DCM/hexane) yield high-purity crystals. The carboxylic acid group enhances solubility in alcohols, while bromine reduces solubility in nonpolar solvents .

Advanced Research Questions

Q. How do electronic effects of the pyridinyl and bromine substituents influence reactivity in nucleophilic aromatic substitution (NAS)?

  • Answer : The electron-withdrawing pyridinyl group activates the pyrazole ring for NAS at the 4-bromo position. Computational studies (DFT) show a lower energy barrier for substitution at C4 compared to other positions due to resonance stabilization from the pyridinyl nitrogen . Experimental data from analogs (e.g., 4-chloro derivatives) support faster reaction rates at C4 .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) of pyrazole-carboxylic acid derivatives?

  • Answer :

  • Assay Variability : Differences in bacterial strains or inflammation models (e.g., COX-1 vs. COX-2 inhibition) can skew results. Standardized protocols (CLSI guidelines for antimicrobial testing) are critical .
  • Substituent Effects : Minor structural changes (e.g., replacing Br with Cl) alter bioactivity. For example, 4-bromo derivatives show higher antimicrobial potency than 4-chloro analogs due to enhanced lipophilicity .

Q. How can computational modeling predict the binding affinity of this compound to kinase targets (e.g., JAK2)?

  • Answer : Molecular docking (AutoDock Vina) and MD simulations reveal that the carboxylic acid group forms hydrogen bonds with kinase active-site residues (e.g., Lys882 in JAK2), while the pyridinyl group stabilizes π-π interactions. Bromine’s hydrophobic volume enhances binding in deep pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-bromo-1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.